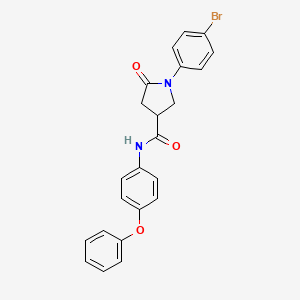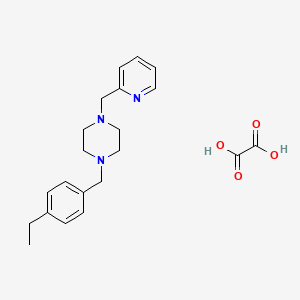
1-(4-bromophenyl)-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidinecarboxamide derivatives involves complex chemical reactions, starting from basic or advanced intermediates to achieve the desired compound. For example, the synthesis of compounds with a pyrrolidine backbone often involves the reaction of intermediates under controlled conditions to introduce specific functional groups at desired positions on the molecular framework. A study described the synthesis of biologically active natural bromophenols, showcasing the methodology for constructing complex molecules with pyrrolidine and bromophenol components (Rezai et al., 2018).
Molecular Structure Analysis
The molecular structure and conformation of pyrrolidinecarboxamide derivatives have been analyzed using X-ray crystallography and quantum mechanical methods. These studies reveal the planarity of the aromatic rings and the conformation of the pyrrolidine ring, which can significantly influence the compound's chemical reactivity and interaction with biological targets. For instance, the crystal structure of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was elucidated, providing insights into the molecule's conformation and the importance of hydrogen bonding in its stabilization (Banerjee et al., 2002).
Chemical Reactions and Properties
Pyrrolidinecarboxamide derivatives undergo various chemical reactions, including transamination and the formation of Schiff bases and enaminones. These reactions are crucial for modifying the chemical structure and introducing new functional groups, which can alter the compound's physical and chemical properties. The reaction of 1-phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione with difunctional bases illustrates the compound's reactivity and its potential for chemical modifications (Ostrowska et al., 1999).
Physical Properties Analysis
The physical properties of pyrrolidinecarboxamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular conformation and the presence of specific functional groups. These properties are crucial for determining the compound's suitability for various applications. Studies focusing on the crystal structure provide valuable information on the compound's physical characteristics and its behavior under different conditions.
Chemical Properties Analysis
The chemical properties of 1-(4-bromophenyl)-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide, including its reactivity, stability, and interactions with other molecules, are determined by its molecular structure. Research on similar compounds highlights the importance of the pyrrolidine ring and the bromophenyl and phenoxyphenyl groups in dictating the compound's chemical behavior. The investigation of the synthesis and antioxidant activities of pyrrolidine-2-one derivatives reveals the impact of structural modifications on the compound's chemical properties (Rezai et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3/c24-17-6-10-19(11-7-17)26-15-16(14-22(26)27)23(28)25-18-8-12-21(13-9-18)29-20-4-2-1-3-5-20/h1-13,16H,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGWNFXXFBHBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B4013437.png)

![(1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B4013446.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-furylmethyl)piperazine oxalate](/img/structure/B4013454.png)




![methyl 4-[1,3-bis(4-methoxybenzyl)hexahydro-2-pyrimidinyl]benzoate](/img/structure/B4013475.png)
![1-(4-ethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4013478.png)
![1-(3-chlorobenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4013479.png)
![3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4013490.png)
![N-(3-chloro-4-methylphenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B4013493.png)
